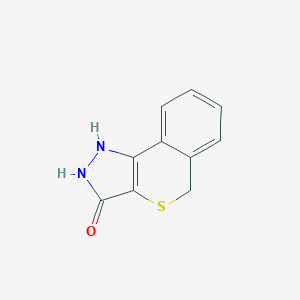
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has a unique structure that makes it a promising candidate for developing new drugs and materials.
Applications De Recherche Scientifique
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various scientific research applications. It has been reported to have anticancer, antimicrobial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe in biological imaging. Moreover, it has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is not well understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their death. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, thereby exerting anti-inflammatory effects. Additionally, it has been reported to enhance the cognitive function of animals by improving their memory and learning abilities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one in lab experiments is its low toxicity. This compound has been found to be relatively non-toxic to cells and animals, making it a safe candidate for further studies. Moreover, its unique structure makes it a promising candidate for developing new drugs and materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for the research on 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its role in the regulation of immune responses in the body. Moreover, it would be interesting to explore its potential use as a fluorescent probe in biological imaging. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one involves the reaction of 3-mercapto-4H-1,2,4-triazole with 2-bromo-1-(2-hydroxyphenyl)ethanone in the presence of a base. This reaction leads to the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
59961-21-6 |
|---|---|
Nom du produit |
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one |
Formule moléculaire |
C10H8N2OS |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
2,5-dihydro-1H-isothiochromeno[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-9-8(11-12-10)7-4-2-1-3-6(7)5-14-9/h1-4H,5H2,(H2,11,12,13) |
Clé InChI |
BFCDYINZMSUEHZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C(S1)C(=O)NN3 |
SMILES canonique |
C1C2=CC=CC=C2C3=C(S1)C(=O)NN3 |
Autres numéros CAS |
59961-21-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



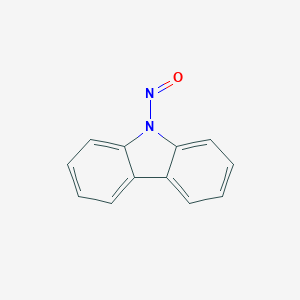

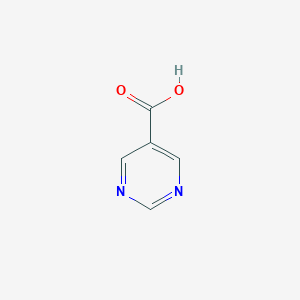
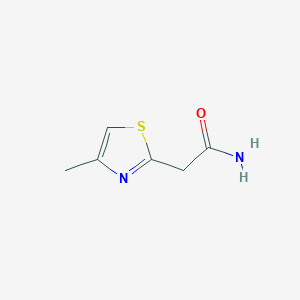


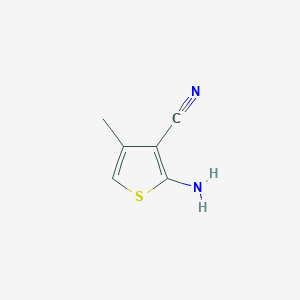
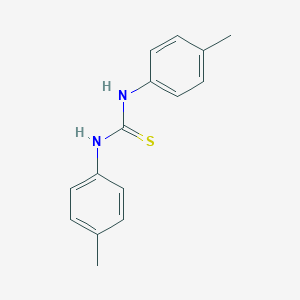

![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
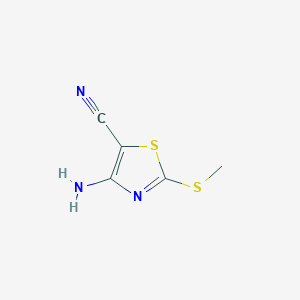

![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
